molecular formula C22H34N4O8S B132064 Cytosaminomycin A CAS No. 157878-02-9

Cytosaminomycin A

Cat. No. B132064
M. Wt: 514.6 g/mol
InChI Key: OEIFFRHFKRNPAL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytosaminomycin A is a natural product that belongs to the class of aminoglycoside antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. strain K04-0144 in 2004. Cytosaminomycin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Scientific Research Applications

Anticoccidial Properties

Cytosaminomycin A, along with other cytosaminomycins, has been identified as a novel anticoccidial agent. Produced by Streptomyces sp. KO-8119, cytosaminomycin A shows potential in inhibiting the growth of Eimeria tenella, a parasite causing coccidiosis in poultry. This was demonstrated in an in vitro assay system using primary chicken embryonic cells as a host, where concentrations as low as 0.3 to 0.6 micrograms/ml effectively inhibited schizont formation in the cells (Haneda et al., 1994).

Structural Elucidation and Relation to Nucleoside Antibiotics

The structures of cytosaminomycins, including cytosaminomycin A, were elucidated through NMR studies. These compounds are identified as nucleoside antibiotics related to oxyplicacetin. The distinctive aspect of cytosaminomycin A is its carboxylic acid moiety bonded to the cytosine residue, which is different from that of oxyplicacetin. Specifically, cytosaminomycin A contains (E)-3-(methylthio)acrylic acid as part of its structure (Shiomi et al., 1994).

Synthetic Studies

Efforts have been made to synthesize components of cytosaminomycins, including cytosaminomycin A. A study demonstrated the stereoselective synthesis of 2',6'-dideoxy-beta-D-hexopyranosyl pyrimidine nucleoside, a component of cytosaminomycins, using the intramolecular pyrimidine delivery method. This synthesis paves the way for understanding and potentially replicating the complex structure of cytosaminomycin A and its related compounds (Sugimura, 2003).

properties

CAS RN

157878-02-9

Product Name

Cytosaminomycin A

Molecular Formula

C22H34N4O8S

Molecular Weight

514.6 g/mol

IUPAC Name

(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide

InChI

InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+

InChI Key

OEIFFRHFKRNPAL-VQHVLOKHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)/C=C/SC)C)O)O)N(C)C

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C

synonyms

cytosaminomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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